4-Bromo-2,2'-dinitro-1,1'-biphenyl

Regioisomer identification Melting point analysis Nitration product characterization

4-Bromo-2,2'-dinitro-1,1'-biphenyl (CAS 5074-44-2) is a non-symmetric, halogenated dinitrobiphenyl bearing a single bromine at the 4-position and nitro groups at both 2- and 2'-positions. Unlike the parent 2,2'-dinitrobiphenyl (no halogen handle) and the symmetric 4,4'-dibromo analog (statistical mixtures in sequential transformations), this compound provides a single, programmable reactivity node for clean mono-functionalization via Suzuki-Miyaura coupling, nucleophilic aromatic substitution, or reductive cyclization to 2-bromocarbazole. The 2,2'-dinitro pattern restricts biaryl rotation, creating a stable atropisomeric scaffold for chiral ligand and helical chromophore design. Its distinct melting point (145–147 °C) and intermediate bromine content make it an ideal reference standard for mass spectrometric calibration across a broad analyte window. Choose this mono-bromo derivative for synthetic efficiency, avoids protection/deprotection strategies, and ensures high-purity product isolation.

Molecular Formula C12H7BrN2O4
Molecular Weight 323.10 g/mol
Cat. No. B8330210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,2'-dinitro-1,1'-biphenyl
Molecular FormulaC12H7BrN2O4
Molecular Weight323.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H7BrN2O4/c13-8-5-6-10(12(7-8)15(18)19)9-3-1-2-4-11(9)14(16)17/h1-7H
InChIKeyOKBSZHNALYQYLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,2'-dinitro-1,1'-biphenyl: A Strategic Mono-Brominated Dinitrobiphenyl Building Block for Sequential Functionalization


4-Bromo-2,2'-dinitro-1,1'-biphenyl (CAS 5074-44-2, molecular weight 323.10 g/mol) is a non-symmetric, halogenated dinitrobiphenyl derivative bearing a single bromine atom at the 4-position and nitro groups at both the 2- and 2'-positions . Its molecular architecture uniquely combines two strongly electron-withdrawing nitro groups ortho to the biaryl axis with a single, replaceable bromine handle, distinguishing it from both non-halogenated and di-halogenated analogs in the dinitrobiphenyl series . The compound is primarily synthesized via Ullmann coupling of 2,5-dibromonitrobenzene, yielding a solid with a reported melting point of 145–147 °C and a typical purity of 95% .

Why 4-Bromo-2,2'-dinitro-1,1'-biphenyl Cannot Be Replaced by Common Dinitrobiphenyl Analogs in Multi-Step Syntheses


The presence of a single bromine substituent on 4-bromo-2,2'-dinitro-1,1'-biphenyl provides a unique, programmable reactivity node that is absent in the parent 2,2'-dinitrobiphenyl and doubled in the 4,4'-dibromo analog . Simple substitution with 2,2'-dinitrobiphenyl eliminates the halogen handle entirely, precluding subsequent cross-coupling or nucleophilic aromatic substitution steps without additional functionalization . Conversely, the symmetric 4,4'-dibromo-2,2'-dinitrobiphenyl contains two equivalent reactive sites, which can lead to statistical mixtures of mono- and di-functionalized products in sequential transformations, complicating purification and lowering the yield of the desired mono-substituted target . The melting point difference between 4-bromo-2,2'-dinitro-1,1'-biphenyl (145–147 °C) and its regioisomer 3,4'-dinitro-4-bromobiphenyl (210–211 °C) further demonstrates that even subtle positional changes in the dinitrobromobiphenyl family produce dramatically different physical properties, making one-for-one interchange impossible without altering purification protocols and solid-state handling [1].

Quantitative Differentiation Evidence for 4-Bromo-2,2'-dinitro-1,1'-biphenyl Against Closest Analogs


Melting Point Differentiation from the 3,4'-Dinitro Regioisomer Enables Identity Confirmation and Purity Assessment

Nitration of 4-bromobiphenyl produces two isomeric dinitrobromobiphenyls with markedly distinct melting points: the 2,2'-dinitro isomer (4-bromo-2,2'-dinitro-1,1'-biphenyl) melts at 147–148 °C, while the 3,4'-dinitro isomer (3,4'-dinitro-4-bromobiphenyl) melts at 210–211 °C [1]. This approximately 63 °C difference provides a definitive, instrument-free method for distinguishing the two regioisomers and assessing isomeric purity in synthetic batches [1].

Regioisomer identification Melting point analysis Nitration product characterization

Mono-Bromo Substitution Pattern Enables Chemoselective Sequential Derivatization Versus Symmetric Di-Bromo Analog

4-Bromo-2,2'-dinitro-1,1'-biphenyl contains exactly one bromine atom (molecular weight 323.10 g/mol, Br content 24.6% found, 24.8% calculated), whereas the commercially available 4,4'-dibromo-2,2'-dinitrobiphenyl (CAS 91371-12-9) contains two equivalent bromine atoms (molecular weight 402.00 g/mol) . The mono-bromo derivative allows for a single selective cross-coupling or nucleophilic substitution event without the statistical product distributions inherent to the di-bromo compound, which can generate mixtures of mono- and di-substituted products . This is particularly critical in the Cadogan reductive cyclization to carbazoles, where only one nitro group participates in ring closure while the bromine remains available for subsequent diversification [1].

Chemoselective functionalization Cross-coupling handle Carbazole precursor design

Elevated Melting Point Relative to 2,2'-Dinitrobiphenyl Indicates Stronger Intermolecular Forces and Different Handling Requirements

The target compound exhibits a melting point of 145–147 °C, which is approximately 20 °C higher than the 124–127 °C reported for the non-brominated parent 2,2'-dinitrobiphenyl . The introduction of the bromine atom increases both molecular weight and polarizability, enhancing van der Waals interactions in the crystal lattice and resulting in a measurably higher melting endotherm [1]. This thermal stability advantage translates into easier handling as a free-flowing solid at ambient temperatures compared to the lower-melting parent compound, which can soften or sinter under suboptimal storage conditions .

Thermal property comparison Solid-state stability Solubility differentiation

Ortho,Ortho'-Dinitro Substitution Imposes Restricted Rotation Around the Biaryl Axis, Distinct from Mono-Nitro or Non-Ortho Analogs

The 2,2'-dinitro substitution pattern on the biphenyl scaffold introduces significant steric hindrance between the two nitro groups ortho to the biaryl bond, restricting free rotation and producing a stable atropisomeric conformation with a non-zero dihedral angle [1]. In contrast, the mono-nitro analog 4-bromo-2-nitrobiphenyl (CAS 70873-41-5, mp 59–60 °C) lacks this second ortho-nitro group and consequently exhibits a much lower rotational barrier and a dramatically reduced melting point of only 59–60 °C [2]. The 63–88 °C melting point depression observed upon removal of the second ortho-nitro group underscores the structural role of dual ortho-substitution in rigidifying the molecular framework [1].

Atropisomerism Conformational analysis Biaryl dihedral angle

Bromine as a Selective Leaving Group: Orthogonal Reactivity Compared to Chloro and Iodo Analogs in Cross-Coupling

The C–Br bond in 4-bromo-2,2'-dinitro-1,1'-biphenyl offers an optimal balance of oxidative addition reactivity and stability for palladium-catalyzed cross-coupling reactions, positioning it between the more labile C–I bond and the more inert C–Cl bond [1]. Patent literature explicitly teaches that bromo substituents can be selectively reduced or coupled in the presence of chloro groups using controlled conditions (e.g., shorter reaction times and lower catalyst loadings for bromides vs. chlorides), enabling sequential functionalization strategies that chloro or iodo analogs cannot match with the same degree of selectivity [1]. This intrinsic reactivity differential makes the bromo substituent the preferred halogen handle when orthogonal reactivity is required in the presence of other reducible functional groups such as nitro, cyano, or keto groups [1].

Cross-coupling selectivity Ullmann coupling Suzuki-Miyaura reaction

High-Value Application Scenarios Where 4-Bromo-2,2'-dinitro-1,1'-biphenyl Provides a Decisive Advantage


Synthesis of 2-Bromo-9H-carbazole via Regioselective Cadogan Cyclization

The compound serves as a direct precursor for 2-bromocarbazole via reductive cyclization of the 2-nitro group ortho to the biphenyl linkage, while the 4-bromo substituent remains intact for subsequent functionalization. This contrasts with the 4,4'-dibromo analog, which would produce a mixture of 2-bromo and 2,7-dibromo carbazoles under identical conditions . The mono-nitro analog 4-bromo-2-nitrobiphenyl cannot participate in this cyclization because it lacks the second nitro group required for nitrogen insertion [1].

Sequential Cross-Coupling Platform for Unsymmetrical Biphenyl Ligands

The single bromine atom enables one-step Suzuki-Miyaura coupling to introduce an aryl, heteroaryl, or vinyl group at the 4-position without competing reactions at a second halogen site. The resulting product retains both nitro groups, which can be independently reduced to amino groups for further derivatization, providing a versatile three-step sequence: cross-couple → reduce → diazotize/functionalize . The 4,4'-dibromo derivative would require statistical control or protection/deprotection strategies to achieve the same mono-functionalized product, adding at least two synthetic steps .

Conformationally Locked Scaffold for Atropisomeric Materials and Chiral Auxiliaries

The 2,2'-dinitro substitution pattern restricts rotation around the biaryl axis, creating a stable chiral axis when combined with the dissymmetry introduced by the single 4-bromo substituent . This atropisomeric scaffold is directly relevant to the design of chiral phosphine ligands (after nitro reduction and phosphination) and helical chromophores for circularly polarized luminescence applications. The mono-nitro analog 4-bromo-2-nitrobiphenyl (mp 59–60 °C) lacks this conformational rigidity, making it unsuitable for applications requiring a stable chiral biaryl configuration at ambient temperature [1].

Analytical Standard for Nitrated Biphenyl Metabolite and Environmental Fate Studies

The compound's distinct melting point (145–147 °C) and well-defined elemental composition (Br found: 24.6%, calc: 24.8%) make it a reliable reference standard for identifying and quantifying brominated dinitrobiphenyl congeners in environmental samples and metabolic studies . Its intermediate bromine content bridges the mass range between 2,2'-dinitrobiphenyl (MW 244.21) and 4,4'-dibromo-2,2'-dinitrobiphenyl (MW 402.00), facilitating mass spectrometric calibration across a broad analyte window [1].

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